3-Chloro-2-methylpyridine-4-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

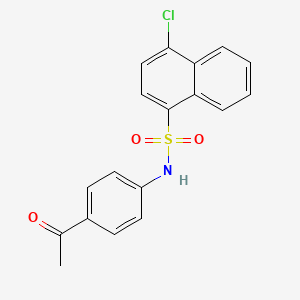

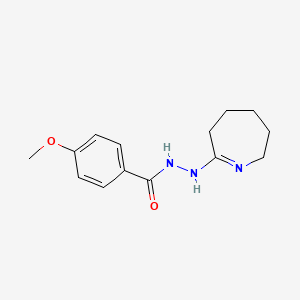

“3-Chloro-2-methylpyridine-4-boronic acid” is a boronic acid derivative that has been gaining attention in scientific research due to its versatile properties and potential applications in various fields of research and industry .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H7BClNO2 . The molecular weight is 187.39 g/mol . The InChI key is YQNAXOGPSUVHNU-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its melting point is 140°C . The SMILES string representation of its structure is COC1=NC=CC(B(O)O)=C1Cl .

Scientific Research Applications

Electrochemical Applications

- Electrochemical Oxidation : The electrochemical oxidation of 3-methylpyridine at boron-doped diamond electrodes has been explored. This process is significant in electroorganic synthesis and wastewater treatment. It involves direct electron transfer reactions on the electrode surface, leading to the formation of a polymeric film, which can be utilized in various electrochemical applications (Iniesta, Michaud, Panizza, & Comninellis, 2001).

Photodynamic and Sensing Applications

Antibacterial Photosensitizing Properties : A study focused on a derivative of subphthalocyanine that utilized a boronic acid moiety. This compound displayed significant antibacterial photosensitizing properties, showcasing its potential in medical and biological applications (Spesia & Durantini, 2008).

Fluoride and Sugar Sensing : Boronic acid-substituted bipyridine Fe(II) complexes have been investigated for their ability to sense fluoride and sugars. This research is crucial for developing advanced sensors in analytical chemistry and biological studies (Nicolas, Fabre, & Simonet, 2001).

Organic and Material Chemistry Applications

Diol Recognition via NMR : Boronic acid-appended bipyridinium salts have been synthesized for diol recognition, utilizing (19)F NMR spectroscopy. This technique is pivotal in bioanalytical chemistry for identifying and differentiating bioanalytes (Axthelm, Görls, Schubert, & Schiller, 2015).

Enantioselective Aza-Michael Additions : Boronic acid catalysis has been applied in the enantioselective Aza-Michael addition of hydroxamic acid to quinone imine ketals. This research is significant in the field of organic synthesis and pharmaceutical chemistry (Hashimoto, Gálvez, & Maruoka, 2015).

Photophysical and Electrochemical Properties : Research on boron dipyrromethene (BODIPY) dyes, which include a pyridyl moiety, has implications in fluorescence probes and phototherapy. The study of these dyes helps in understanding their applications in sensing and photodynamic therapy (Ndung’u et al., 2022).

Metal-free C-H Borylation : A novel approach in organic chemistry involves metal-free photoinduced C-H borylation of alkanes, demonstrating a mechanism for incorporating boron into organic molecules. This research is critical for the development of new synthetic methods in organic chemistry (Shu, Noble, & Aggarwal, 2020).

Boron-Based Nanostructures : The synthesis of boron-based macrocycles and dendrimers highlights the importance of boronic acids in materials science, particularly in the construction of complex nanostructures (Christinat, Scopelliti, & Severin, 2007).

Boronate Ester Polymers : The formation of boronate ester polymers with efficient intrastrand charge-transfer transitions showcases the potential of boronic acids in polymer chemistry and materials science (Christinat, Croisier, Scopelliti, Cascella, Rothlisberger, & Severin, 2007).

Electrochemical Behavior of Diamond Electrodes : The standard electrochemical behavior of boron-doped diamond electrodes is essential for understanding their applications in various electrochemical systems (Granger et al., 2000).

Analytical and Synthetic Applications

Spectrophotometric Determination : The extraction-spectrophotometric determination of boron with specific reagents demonstrates the role of boronic acids in analytical chemistry, particularly in metal analysis (Oshima, Fujimoto, Motomizu, & Tǒei, 1982).

Total Synthesis of Nemertelline : Boronic acids are utilized in the total synthesis of nemertelline, a neurotoxin, highlighting their importance in synthetic organic chemistry (Bouillon et al., 2003).

Safety and Hazards

Future Directions

Boronic acids, including “3-Chloro-2-methylpyridine-4-boronic acid”, have potential applications in various fields of research and industry . They have been used in the synthesis of vitrimers, a new class of polymers that merges properties of thermoplastics and thermosets . The interest in these compounds is growing, especially after the discovery of the drug bortezomib . Extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-methylpyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM coupling pathway, leading to the formation of carbon–carbon bonds . This pathway is crucial for various chemical syntheses, including the production of pharmaceuticals and polymers .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity, which can influence their bioavailability .

Result of Action

The action of this compound in the SM coupling reaction results in the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be influenced by the presence of other functional groups and the reaction conditions .

Properties

IUPAC Name |

(3-chloro-2-methylpyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVFRLDBSXKHMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)C)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B2982025.png)

![Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate](/img/structure/B2982028.png)

![1-(2,3-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2982029.png)

![N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2982032.png)

![(4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2982034.png)

![2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2982036.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2982037.png)

![3-benzyl-5-(2-chlorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2982038.png)